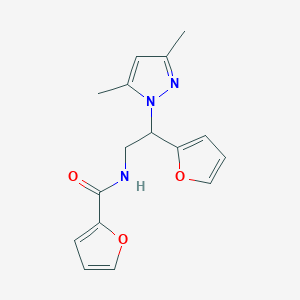![molecular formula C26H20FN3OS B2758353 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-48-9](/img/structure/B2758353.png)
3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolopyrimidine core, a thioether linkage, and phenyl rings. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The pyrrolopyrimidine core is a fused ring system that could contribute to the rigidity of the molecule. The phenyl rings could participate in π-π stacking interactions, and the thioether linkage could be involved in sulfur-mediated interactions .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the phenyl rings could undergo electrophilic aromatic substitution reactions, and the thioether linkage could be oxidized. The pyrrolopyrimidine core could also undergo various transformations .Scientific Research Applications
Antitubercular Agents
Research has demonstrated the synthesis of benzocoumarin-pyrimidine hybrids, showing potent antitubercular activity. These compounds were evaluated for their in vitro antitubercular activity, displaying significant efficacy with minimal cytotoxicity, suggesting a promising direction for developing new antitubercular agents (Reddy, Hosamani, & Devarajegowda, 2015).
Antibacterial and Antifungal Activity
A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and tested for their antibacterial and antifungal activities. These compounds showed higher antifungal activity than fluconazole against Candida fungus species, indicating their potential as novel antimicrobial agents (Kahveci et al., 2020).
Anticancer Agents
The synthesis of fluorinated coumarin–pyrimidine hybrids under microwave irradiation has been reported, with some compounds exhibiting significant cytotoxicity against human cancer cell lines. These findings underscore the compounds' potential as anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).
Larvicidal Activity
Compounds with a pyrimidine scaffold have been prepared and tested for their larvicidal activity, showing significant efficacy. This suggests potential applications in developing agents for vector control (Gorle et al., 2016).
DNA Cleavage Studies
Research into benzocoumarin-pyrimidine hybrids has also explored their DNA cleavage capabilities, indicating potential utility in therapeutic applications targeting genetic material (Reddy, Hosamani, & Devarajegowda, 2015).
Future Directions
properties
IUPAC Name |
3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3OS/c27-22-14-8-7-13-20(22)17-32-26-29-23-21(19-11-5-2-6-12-19)15-28-24(23)25(31)30(26)16-18-9-3-1-4-10-18/h1-15,28H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTQWRQXFNSOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)

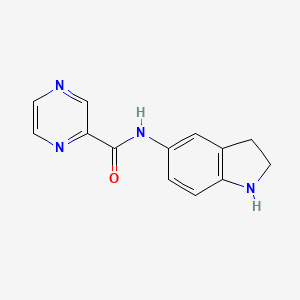
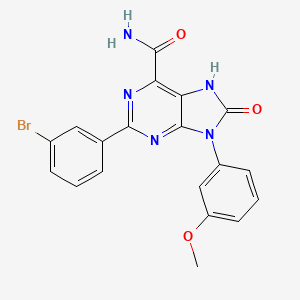
![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)

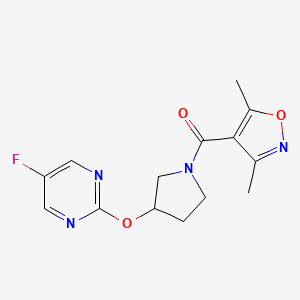
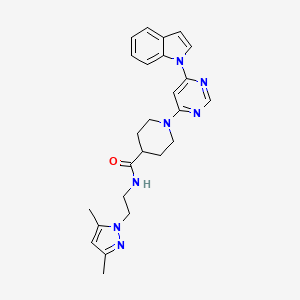

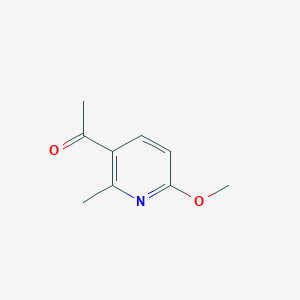
![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)
